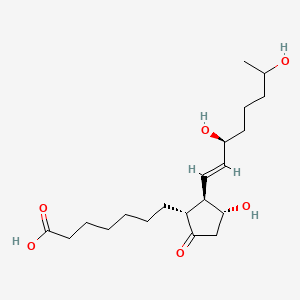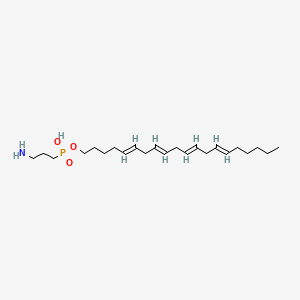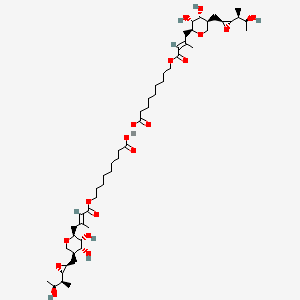
Gibberellin A19
Overview
Description
Scientific Research Applications
Plant Growth and Development
Gibberellins, including Gibberellin A19, play a crucial role in modulating diverse processes involved in plant growth and development . They are known to promote plant growth, particularly to rescue the growth of dwarf mutants of pea and maize . They also induce bolting in long-day rosette species .
Plant Hormone Research
Gibberellin A19 is a key component in the study of plant hormones. The continued study of gibberellins could lead to further breakthroughs in agricultural science and have implications for food security .
Stress Monitoring in Plants
The dynamics of Gibberellin A19 in living plants under salinity stress can be studied at a very early stage, potentially enabling farmers to make early interventions when eventually applied in the field . This forms the basis of early-stage stress detection .
Nanosensor Development
Researchers have developed the first-ever nanosensor that can detect and distinguish gibberellins, a class of hormones in plants that are important for growth . These novel nanosensors are nondestructive and have been successfully tested in living plants .
Precision Agriculture and Crop Management
The nanosensors developed for detecting and distinguishing gibberellins could prove transformative for agriculture and plant biotechnology, giving farmers interested in high-tech precision agriculture and crop management a valuable tool to optimize yield .
6. Understanding Gibberellin Metabolism, Perception, and Signaling A historical overview of gibberellin research showcases important advances in our understanding of gibberellin metabolism, perception, signaling, and transport .
Mechanism of Action
Target of Action
Gibberellin A19, also known as Gibberellin 19, is a member of the gibberellin class of plant hormones. Its primary targets are the GA receptors , specifically the GID1 family . These receptors play a crucial role in many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Mode of Action
Gibberellin A19 interacts with its targets through a mechanism involving the DELLA family of transcriptional regulators . When the levels of GA increase, GA molecules are more likely to bind to GID1 . This binding triggers a series of changes, including the degradation of DELLA proteins, which are growth repressors . This degradation allows for the activation of various growth-promoting genes .
Biochemical Pathways
The action of Gibberellin A19 affects several biochemical pathways. It is tightly linked to its biosynthesis and catabolism, and these pathways integrate with other signaling pathways to regulate plant growth and development . The GA metabolism and response pathways are complex and involve many genes encoding GA response pathway components .
Pharmacokinetics
It is known that the concentration of ga in plants is very tightly regulated . This regulation is crucial for maintaining the balance between growth promotion and inhibition.
Result of Action
The action of Gibberellin A19 results in a variety of molecular and cellular effects. It promotes plant growth, particularly rescuing the growth of dwarf mutants of pea and maize . It also induces bolting in long-day rosette species . At the molecular level, it triggers the degradation of DELLA proteins, leading to the activation of growth-promoting genes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Gibberellin A19. Environmental stimuli, including light and temperature, can affect plant processes by either changing the GA concentrations and/or altering the responsiveness to GA . For example, drought has been shown to affect GA pathways, and changes in GA activity can affect a plant’s response to water deficiency .
properties
IUPAC Name |
(1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCQCPQAMDQEBY-YTJHIPEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990063 | |
| Record name | Gibberellin A19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gibberellin A19 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gibberellin A19 | |
CAS RN |
6980-44-5 | |
| Record name | Gibberellin A19 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6980-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibberellin A19 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 - 237 °C | |
| Record name | Gibberellin A19 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of Gibberellin A19 in plants?
A1: Gibberellin A19 serves as a key precursor to bioactive gibberellins, primarily Gibberellin A1 (GA1), which is known to regulate shoot elongation in various plant species. [, ]
Q2: How does the level of GA19 fluctuate in plants?
A2: Research indicates that GA19 levels can be influenced by factors such as light intensity and photoperiod. For instance, studies on Silver Birch (Betula pendula) revealed a potential photoperiodic control of GA19 metabolism, with lower turnover observed under short-day conditions compared to long-day conditions. []
Q3: Can you elaborate on the role of GA19 in the context of different photoperiods?
A3: Studies on woody species like Salix pentandra and hybrid aspen (Populus tremula × tremuloides) demonstrated that GA19 application did not effectively restore growth under short-day conditions, while GA20 and GA1 did. This suggests a photoperiodic regulation of GA19 conversion into its bioactive forms, impacting shoot elongation in response to day length. []
Q4: What are the primary plant sources where Gibberellin A19 has been identified?
A4: GA19 has been identified in various plant species, notably in yams (Dioscorea species) [, ], apple tissues [], and the legume Lathyrus odoratus. [] These findings highlight its presence across diverse plant families, suggesting a conserved role in plant growth and development.
Q5: Does the distribution of Gibberellin A19 vary within a plant?
A5: Yes, studies on Lathyrus odoratus revealed that GA19 distribution varies within the plant. Rapidly expanding internodes contained higher GA19 levels compared to GA20, while expanding leaflets exhibited the opposite trend. [] These findings suggest a differential regulation and potentially distinct roles of these gibberellins in various plant tissues.
Q6: How does Gibberellin A19 contribute to our understanding of dwarfing rootstocks in fruit trees?
A6: Research on apple trees suggests that dwarfing rootstocks may limit the supply of root-produced GA19 to the scion shoot apices. [] As GA19 is a precursor to GA1, which is essential for shoot extension growth, this reduced GA19 supply could be a contributing factor to the dwarfing effect observed in these trees.
Q7: Are there any other plant hormones that interact with Gibberellin A19?
A7: Studies on apple trees indicate a potential interaction between GA19 and cytokinin, specifically zeatin riboside (ZR). Despite higher ZR concentrations in dwarfing rootstocks, these trees did not exhibit increased axillary growing points, suggesting that other hormonal signals, potentially involving GA19, are involved in regulating scion branching. []
Q8: What are the implications of identifying Gibberellin A19 and related gibberellins in rice?
A8: The identification of GA19, along with other gibberellins like GA1, GA20, GA29, and GA53 in rice shoots, underscores the significance of the 13-hydroxylation pathway in regulating vegetative growth. [] Furthermore, the presence of GA4 in rice anthers, but not in immature seeds, suggests a potential role for non-13-hydroxylated gibberellins in reproductive development. []
Q9: Can you provide insights into the biosynthetic pathways of Gibberellin A19?
A9: The identification of GA19 and GA24 in various Dioscorea species suggests the coexistence of both early 13-hydroxylation and non-13-hydroxylation pathways in the biosynthesis of gibberellins within these plants. [, ] This highlights the complexity of gibberellin biosynthesis and its regulation across different plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B1232371.png)





![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1232384.png)


![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)



